1,2,3,6-Tetrahydro-1,3-dimethyl-2,6-dioxo-7H-purine-7-butyric acid is a purine derivative with significant biological activity. It is classified as a pharmaceutical compound and is known for its potential therapeutic applications, particularly in the field of neuroscience and metabolic disorders. The compound's molecular formula is with a molecular weight of approximately 266.25 g/mol .
This compound can be sourced from various chemical databases and research publications. It is classified under the category of purine derivatives, which are vital components in biochemistry, serving as building blocks for nucleic acids and playing roles in cellular signaling and metabolism. Its structural characteristics allow it to interact with biological systems effectively.
The synthesis of 1,2,3,6-tetrahydro-1,3-dimethyl-2,6-dioxo-7H-purine-7-butyric acid typically involves multi-step organic synthesis techniques. Common methods include:
The synthesis may involve starting materials such as dimethylurea and various acylating agents. Reaction conditions like temperature control and solvent selection (e.g., dimethylformamide or ethanol) are critical to ensure high yields and purity of the final product .
The molecular structure of 1,2,3,6-tetrahydro-1,3-dimethyl-2,6-dioxo-7H-purine-7-butyric acid features a bicyclic purine core with two carbonyl groups (dioxo) and a butyric acid side chain. The specific arrangement of atoms contributes to its biological activity.
Key structural data includes:
1,2,3,6-Tetrahydro-1,3-dimethyl-2,6-dioxo-7H-purine-7-butyric acid can participate in various chemical reactions typical for purines:
These reactions often require specific conditions such as pH adjustments and temperature control to optimize yields. The presence of catalysts may also enhance reaction rates .
The mechanism of action for 1,2,3,6-tetrahydro-1,3-dimethyl-2,6-dioxo-7H-purine-7-butyric acid primarily involves its interaction with purinergic receptors in the body. These interactions can lead to:
Data suggest that this compound may exhibit neuroprotective effects by enhancing ATP levels in neuronal cells .
The compound is typically characterized by:
Key chemical properties include:
Relevant analyses often involve spectroscopic methods such as NMR and IR spectroscopy to confirm structural integrity .
1,2,3,6-Tetrahydro-1,3-dimethyl-2,6-dioxo-7H-purine-7-butyric acid has several scientific uses:
The synthesis of 1,2,3,6-tetrahydro-1,3-dimethyl-2,6-dioxo-7H-purine-7-butyric acid relies on advanced multi-step organic techniques centered on functionalized purine precursors. A primary route involves the alkylation of 1,3-dimethyl-2,6-dioxopurine (theophylline) with halogenated butyric acid derivatives (e.g., ethyl 4-bromobutyrate), followed by alkaline hydrolysis to yield the target carboxylic acid [3] [6]. Key intermediates include 7-(3-carboxypropyl)theophylline, confirmed via NMR and mass spectrometry [6]. Alternative pathways employ Traube synthesis, where 4,5-diaminopyrimidine derivatives undergo cyclization with formic acid or triethyl orthoacetate to construct the purine core before N7-alkylation [7] [8].
Recent innovations leverage photochemical methods, such as UV irradiation (290–315 nm) of diaminomaleonitrile (DAMN) to generate aminoimidazole carbonitrile (AICN), which subsequently reacts with trimethyl orthoacetate and amino acid derivatives to form purine scaffolds [2]. This hybrid thermal-photochemical approach enhances reaction complexity and atom economy.
Table 1: Synthesis Techniques for 1,3-Dimethylpurine Derivatives
Method | Key Reagents | Intermediate | Yield Range | Limitations |
---|---|---|---|---|
N7-Alkylation | Theophylline + Ethyl 4-bromobutyrate | 7-(3-Carbethoxypropyl)theophylline | 60–75% | Requires hydrolysis step |
Traube Cyclization | 4,5-Diaminopyrimidine + Triethyl orthoacetate | 6-Aminopurine derivative | 45–65% | Low regioselectivity |
Photochemical Condensation | DAMN + Trimethyl orthoacetate | Aminoimidazole carbonitrile (AICN) | 70–85% | Specialized equipment needed |
Core tetrahydro-purine scaffold formation hinges on condensation and reduction reactions. The imidazole ring closure is achieved via condensation between diamino precursors (e.g., 2,3-diaminomaleonitrile) and carbonyl sources like formic acid or orthoesters [2]. Under reflux conditions, diaminomaleonitrile photoisomerizes to diaminofumaronitrile (DAFN), which cyclizes to 4-aminoimidazole-5-carbonitrile (AICN) via an unstable azetidine intermediate [2]. This AICN intermediate then undergoes cyclocondensation with trimethyl orthoacetate to furnish the purine core.
Reductive steps are critical for controlling oxidation states. For example, catalytic hydrogenation (Pd/C, H₂) or sodium borohydride reduction may be applied to intermediates like 8-aldehydopurine derivatives to prevent over-oxidation of the dioxopurine moiety [10]. The butyric acid side chain is installed through nucleophilic substitution at N7 using γ-butyrolactone or alkyl halides, with the latter requiring subsequent hydrolysis to convert esters to carboxylic acids [6] .
Solvent polarity and temperature significantly impact reaction kinetics and purity. For N7-alkylation of theophylline, aprotic solvents like dimethylformamide (DMF) or acetonitrile are optimal due to enhanced nucleophilicity of the purine nitrogen. DMF enables higher solubility of ionic intermediates, improving yields to >80% at 80°C . Conversely, protic solvents (e.g., ethanol) promote hydrolysis side reactions.
Temperature controls regioselectivity:
Table 2: Solvent/Temperature Effects on Key Reactions
Reaction Step | Optimal Solvent | Optimal Temp | Yield Improvement | Side Reactions Minimized |
---|---|---|---|---|
N7-Alkylation | DMF | 80°C | 80% → 92% | O-Alkylation |
Hydrolysis of Ester | Aqueous NaOH | 25°C | 95% | Decarboxylation |
Photocyclization | Acetonitrile | Reflux (82°C) | 75% → 85% | Polymerization |
Acylating agents dictate efficiency in introducing the butyric acid chain. Bromo derivatives (e.g., ethyl 4-bromobutyrate) outperform chloro analogs due to higher electrophilicity, reducing reaction time from 24h to 8h . Mesylates exhibit similar reactivity but generate acidic byproducts requiring neutralization. Alternative agents include:
Purity profiles vary significantly:
Table 3: Acylating Agent Performance Comparison
Acylating Agent | Reaction Time | Product Purity | Byproducts | Scale-Up Feasibility |
---|---|---|---|---|
Ethyl 4-bromobutyrate | 8h | 98% | Minimal (<2%) | High |
4-Chlorobutyryl chloride | 6h | 85% | N3-isomer (10%) | Moderate |
γ-Butyrolactone | 24h | 90% | Oligomers (5%) | Low |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7